molecular formula C19H20ClNO B4565675 N-(2-chlorobenzyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

N-(2-chlorobenzyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Cat. No.: B4565675
M. Wt: 313.8 g/mol
InChI Key: TVQAWOKNSZZJRC-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is an organic compound that belongs to the class of amides This compound features a chlorobenzyl group and a tetrahydronaphthalenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and 5,6,7,8-tetrahydronaphthalene-2-amine.

    Formation of the Amide Bond: The reaction between 2-chlorobenzyl chloride and 5,6,7,8-tetrahydronaphthalene-2-amine in the presence of a base such as triethylamine or sodium hydroxide leads to the formation of the desired amide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-2-phenylacetamide: Similar structure but with a phenyl group instead of a tetrahydronaphthalenyl group.

    N-(2-chlorobenzyl)-2-(naphthalen-2-yl)acetamide: Similar structure but with a naphthalenyl group instead of a tetrahydronaphthalenyl group.

Uniqueness

N-(2-chlorobenzyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is unique due to the presence of the tetrahydronaphthalenyl group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO/c20-18-8-4-3-7-17(18)13-21-19(22)12-14-9-10-15-5-1-2-6-16(15)11-14/h3-4,7-11H,1-2,5-6,12-13H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQAWOKNSZZJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-chlorobenzyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Reactant of Route 2
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N-(2-chlorobenzyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Reactant of Route 3
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N-(2-chlorobenzyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Reactant of Route 4
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N-(2-chlorobenzyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-chlorobenzyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Reactant of Route 6
N-(2-chlorobenzyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

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